molecular formula C23H30N2O3 B5653617 2-ethyl-9-[3-(3-hydroxy-3-methylbut-1-yn-1-yl)benzoyl]-2,9-diazaspiro[5.5]undecan-3-one

2-ethyl-9-[3-(3-hydroxy-3-methylbut-1-yn-1-yl)benzoyl]-2,9-diazaspiro[5.5]undecan-3-one

Cat. No. B5653617
M. Wt: 382.5 g/mol
InChI Key: HGPOATFUDJHSIP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of complex molecules similar to the mentioned compound often involves multi-step reactions, including the formation of spirocyclic frameworks and functionalization of aromatic systems. Techniques such as palladium-catalyzed cross-coupling reactions and cyclization processes are commonly employed to construct these intricate molecular architectures. For instance, the synthesis of benzene-1,3,5-tricarboxamide derivatives, which share some structural features with the target compound, utilizes straightforward synthetic routes that allow for the introduction of varied substituents, highlighting the adaptability and versatility of these synthetic strategies (Cantekin, de Greef, & Palmans, 2012).

Molecular Structure Analysis

The molecular structure of compounds containing diazaspiro configurations and aromatic units often leads to unique physicochemical properties, such as enhanced stability and potential for specific intermolecular interactions. The structural analysis of these compounds typically involves advanced spectroscopic techniques, including NMR and X-ray crystallography, to elucidate their three-dimensional conformations and reactive sites. The detailed understanding of their supramolecular self-assembly behavior, as observed in benzene-1,3,5-tricarboxamides, provides insights into their potential applications ranging from nanotechnology to biomedical fields (Cantekin, de Greef, & Palmans, 2012).

Chemical Reactions and Properties

The chemical reactivity of such compounds is influenced by the presence of multiple functional groups, which can undergo various reactions, including oxidation, reduction, and hydrolysis. The spirocyclic and aromatic components may also participate in electrophilic substitution reactions, contributing to the compound's versatility in chemical transformations. The study of similar molecules indicates that these reactions can significantly alter their chemical and physical properties, affecting their potential applications (Sainsbury, 1991).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and stability, are crucial for the practical application of these compounds. The unique structure of the target compound suggests it may possess distinctive physical characteristics that could be leveraged in various applications, from material science to pharmaceuticals. For instance, the synthesis and characterization of isoxazolone derivatives, which share structural similarities, provide valuable information on their potential utility based on their physical properties (Laroum, Boulcina, Bensouici, & Debache, 2019).

Chemical Properties Analysis

The chemical properties, including reactivity, stability under various conditions, and the ability to undergo specific reactions, are essential for understanding the compound's potential applications. Studies on related compounds emphasize the importance of functional groups in determining chemical behavior, which can be exploited in designing new materials or drugs with desired properties. For example, the exploration of hydroxy benzoic acid derivatives demonstrates the impact of structural features on their chemical properties and biological activities (Hussein et al., 2023).

properties

IUPAC Name

2-ethyl-9-[3-(3-hydroxy-3-methylbut-1-ynyl)benzoyl]-2,9-diazaspiro[5.5]undecan-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30N2O3/c1-4-24-17-23(11-9-20(24)26)12-14-25(15-13-23)21(27)19-7-5-6-18(16-19)8-10-22(2,3)28/h5-7,16,28H,4,9,11-15,17H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGPOATFUDJHSIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CC2(CCC1=O)CCN(CC2)C(=O)C3=CC=CC(=C3)C#CC(C)(C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Ethyl-9-[3-(3-hydroxy-3-methylbut-1-YN-1-YL)benzoyl]-2,9-diazaspiro[5.5]undecan-3-one

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